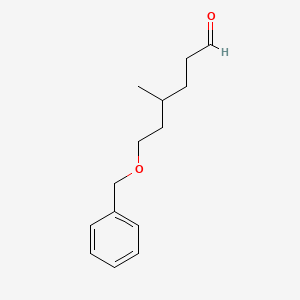

Hexanal, 4-methyl-6-(phenylmethoxy)-

Description

Hexanal, 4-methyl-6-(phenylmethoxy)-, is a substituted alkyl aldehyde with a molecular formula of $ \text{C}{14}\text{H}{20}\text{O}2 $ (inferred from structural analogs in –19). It features a hexanal backbone modified by a methyl group at the 4-position and a phenylmethoxy (benzyloxy) group at the 6-position. This substitution pattern distinguishes it from simpler aldehydes like hexanal ($ \text{C}6\text{H}_{12}\text{O} $) and imparts unique physicochemical properties, such as increased molecular weight (estimated ~236.31 g/mol) and altered volatility due to steric and electronic effects of the substituents .

The phenylmethoxy group may enhance stability or alter solubility compared to unmodified hexanal .

Properties

CAS No. |

87359-89-5 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4-methyl-6-phenylmethoxyhexanal |

InChI |

InChI=1S/C14H20O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |

InChI Key |

RKZYNDQFWFVEQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=O)CCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Benzyl Ether Protection and TEMPO-Mediated Oxidation Route

A well-documented synthetic approach involves the selective benzylation of diols followed by oxidation to aldehydes, which is directly relevant to the preparation of Hexanal, 4-methyl-6-(phenylmethoxy)- or its close analogs.

- Starting Materials : Symmetric diols such as 1,6-hexanediol serve as the backbone for the synthesis.

- Step 1: Benzylation

One hydroxyl group of the diol is converted to a benzyl ether under basic conditions using sodium hydride (NaH) and benzyl bromide (BnBr) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). This step yields intermediates such as 6-(benzyloxy)hexan-1-ol with moderate yields (44-54%). - Step 2: Oxidation to Aldehyde

The remaining free hydroxyl group is oxidized to an aldehyde using a TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)-mediated oxidation system, often employing PhI(OAc)2 as the oxidant in dichloromethane (CH2Cl2). This oxidation proceeds efficiently with yields around 90%. - Step 3: Further Functionalization

The aldehyde can be subjected to nucleophilic addition reactions, such as with propenylmagnesium bromide or hexylmagnesium bromide (Grignard reagents), to form allylic alcohols or other derivatives. - Step 4: Subsequent Transformations

Allylic alcohols can be converted to β-methylated γ, δ-unsaturated esters by reaction with triethyl orthoacetate under acidic catalysis, followed by reduction and debenzylation under hydrogenation conditions to yield hydroxy β-methyl fatty acids, which are structurally related to Hexanal, 4-methyl-6-(phenylmethoxy)-.

This synthetic sequence is supported by detailed NMR, IR, and mass spectrometry data confirming the structure and purity of intermediates and final products. The procedure provides a versatile platform for synthesizing various β-methylated fatty acid derivatives and their aldehyde precursors, including Hexanal, 4-methyl-6-(phenylmethoxy)- analogs.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzylation | NaH, BnBr, THF/DMF, 70°C, reflux 5 h | 44-54 | Selective protection of one hydroxyl |

| 2 | Oxidation to Aldehyde | TEMPO, PhI(OAc)2, CH2Cl2 | ~90 | Mild, selective oxidation |

| 3 | Grignard Addition | Propenylmagnesium bromide or hexylmagnesium bromide, −60°C | 47-86 | Formation of allylic alcohols |

| 4 | Esterification & Reduction | Triethyl orthoacetate, pivalic acid, reflux; H2, Pd/C | 68-75 | Conversion to β-methylated esters and hydroxy acids |

Alternative Synthetic Routes and Industrial Considerations

While the above method is widely used for related compounds, no direct industrial-scale synthesis of Hexanal, 4-methyl-6-(phenylmethoxy)- is explicitly documented in the public domain. However, related aromatic ether derivatives and phenylacetaldehyde analogs have been synthesized via catalytic halogen exchange and nucleophilic substitution routes using copper catalysts, which may be adaptable for phenylmethoxy-substituted aldehydes.

For example, copper(I) bromide catalyzed reactions of halogenated aromatic acetic acid derivatives with sodium methyl mercaptide have been reported to efficiently produce substituted phenylacetic acids with good yields (60-79%), under nitrogen atmosphere at elevated temperatures (~130°C). Although these methods focus on thio-substituted phenylacetic acids, the catalytic principles and reaction conditions offer insight into potential synthetic adaptations for phenylmethoxy analogs.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Cuprous bromide (CuBr), stannous chloride | Catalytic effect on substitution |

| Solvent | Dimethylformamide (DMF) | Good solvent and reaction medium |

| Temperature | ~130°C | Required for efficient conversion |

| Yield | 61-79% | High yield for substituted acids |

Analytical Characterization and Research Findings

- Spectroscopic Analysis : The synthetic intermediates and final compounds are characterized by ^1H and ^13C NMR spectroscopy, with chemical shifts reported relative to tetramethylsilane or solvent peaks. Multiplicities and coupling constants provide structural confirmation.

- Mass Spectrometry : Confirmatory mass spectra are obtained using electron ionization techniques, supporting molecular weight and fragmentation patterns.

- Chromatography : Purification is achieved via silica gel column chromatography using hexane-ethyl acetate gradients, and purity is monitored by thin-layer chromatography (TLC).

- Yields and Reproducibility : The described methods consistently yield moderate to high product amounts, demonstrating robustness and reproducibility suitable for research and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Benzyloxy)-4-methylhexanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: 6-(Benzyloxy)-4-methylhexanoic acid.

Reduction: (S)-6-(Benzyloxy)-4-methylhexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-6-(Benzyloxy)-4-methylhexanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-(Benzyloxy)-4-methylhexanal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The aldehyde group can also participate in chemical reactions that modify the compound’s activity and stability.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents | Odor Profile |

|---|---|---|---|---|---|

| Hexanal | $ \text{C}6\text{H}{12}\text{O} $ | 100.16 | 131 | None | Freshly cut grass, unripe fruits |

| Hexanal, 4-methyl-6-(phenylmethoxy)- | $ \text{C}{14}\text{H}{20}\text{O}_2 $ | ~236.31* | ~250–300* | 4-methyl, 6-phenylmethoxy | Likely masked or complex aroma |

| Pentanal | $ \text{C}5\text{H}{10}\text{O} $ | 86.13 | 103 | None | Pungent, fruity |

| Heptanal | $ \text{C}7\text{H}{14}\text{O} $ | 114.19 | 155 | None | Fatty, citrus-like |

| Benzaldehyde | $ \text{C}7\text{H}6\text{O} $ | 106.12 | 179 | Phenyl group | Almond-like |

| Nonanal | $ \text{C}9\text{H}{18}\text{O} $ | 142.24 | 185 | None | Citrus, floral |

*Estimated based on analogs with similar substituents (e.g., 6-(4-phenylbutoxy)hexanal in has a boiling point >250°C).

Key Observations :

- The phenylmethoxy and methyl groups in Hexanal, 4-methyl-6-(phenylmethoxy)-, increase molecular weight and boiling point compared to linear aldehydes like hexanal, pentanal, or heptanal. This reduces volatility, making it less likely to contribute directly to aroma at low concentrations .

Chemical Reactivity and Functional Behavior

- Oxidation Susceptibility : Like hexanal, the compound is prone to oxidation due to its aldehyde group. However, the electron-donating phenylmethoxy group may stabilize the molecule against autoxidation compared to unsubstituted aldehydes .

- Interaction with Sensors: Hexanal derivatives with bulky substituents show altered responses in gas sensors. For example, binary mixtures of hexanal with alcohols (e.g., 1-pentanol) demonstrate suppressed sensor signals, suggesting that the phenylmethoxy group in Hexanal, 4-methyl-6-(phenylmethoxy)-, could similarly interfere with detection .

- This unique behavior may extend to substituted hexanals, affecting industrial separation processes .

Q & A

Basic: What are the standard methods for synthesizing Hexanal, 4-methyl-6-(phenylmethoxy)-, and how can purity be validated?

Answer:

The synthesis typically involves nucleophilic substitution or oxidation reactions, leveraging the reactivity of the phenylmethoxy and methyl groups. For example, silyl-protected intermediates (e.g., tert-butyldimethylsilyl ethers) are often used to stabilize reactive sites during synthesis . Purity validation requires gas chromatography (GC) coupled with mass spectrometry (GC-MS) for volatile components, complemented by nuclear magnetic resonance (NMR) to confirm structural integrity. High-performance liquid chromatography (HPLC) is recommended for non-volatile byproduct detection .

Advanced: How can reaction conditions be optimized to improve the yield of Hexanal, 4-methyl-6-(phenylmethoxy)- derivatives?

Answer:

Optimization requires systematic variation of parameters:

- Temperature: Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitutions .

- Catalysts: Palladium or nickel catalysts enhance cross-coupling efficiency in aryl ether formation .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Reaction time monitoring: Use thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to track progress. Statistical tools like Design of Experiments (DoE) can identify critical interactions between variables .

Basic: What biological activities have been reported for Hexanal derivatives, and how are these assessed experimentally?

Answer:

Hexanal derivatives exhibit antifungal and fruit-preservation properties. Standard assays include:

- Antifungal activity: Disk diffusion or microdilution assays against Aspergillus flavus, with minimum inhibitory concentration (MIC) determination .

- Fruit shelf-life studies: Postharvest treatment of fruits (e.g., bananas) with hexanal vapor (e.g., 1200 ppm for 2 hours), followed by monitoring of total soluble solids (TSS) and ethylene production over days .

- Enzyme inhibition: Spectrophotometric assays to measure phospholipase D (PLD) activity in fruit tissues .

Advanced: What molecular mechanisms underlie Hexanal’s inhibition of phospholipase D (PLD) in fruit ripening?

Answer:

Hexanal binds to PLD’s active site, disrupting membrane lipid metabolism. Advanced methodologies include:

- X-ray crystallography: To resolve PLD-hexanal co-crystal structures and identify binding residues .

- qRT-PCR: Quantify PLD gene expression in treated vs. untreated fruit tissues (e.g., banana pulp) .

- Transcriptomics: RNA-seq of Aspergillus flavus spores exposed to hexanal reveals downregulation of mitochondrial function and oxidative stress response genes . Contradictions in PLD inhibition efficacy across studies may stem from species-specific enzyme isoforms or hexanal concentration gradients .

Basic: What safety protocols are recommended for handling Hexanal, 4-methyl-6-(phenylmethoxy)- in laboratory settings?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, NIOSH-approved respirators for vapor exposure, and chemical-resistant lab coats .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile organic compounds (VOCs) .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can transcriptomic data resolve contradictions in Hexanal’s antifungal efficacy across fungal strains?

Answer:

Comparative RNA-seq of hexanal-treated vs. untreated strains identifies strain-specific metabolic vulnerabilities. For example:

- Key pathways: Mitochondrial electron transport chain (ETC) disruption in sensitive strains vs. upregulated efflux pumps in resistant strains .

- Validation: CRISPR-Cas9 knockout of candidate genes (e.g., AflMdr1 efflux pump) to confirm resistance mechanisms.

- Dose-response modeling: EC₅₀ values correlated with expression levels of detoxification genes .

Basic: What analytical techniques are used to quantify Hexanal residues in postharvest fruit treatments?

Answer:

- Headspace GC-MS: Detects volatile hexanal in fruit peels with limits of detection (LOD) < 0.1 ppm .

- High-resolution LC-MS/MS: For non-volatile metabolites (e.g., hexanoic acid) in fruit pulp .

- Colorimetric assays: Measure malondialdehyde (MDA) as a lipid peroxidation marker to assess treatment efficacy .

Advanced: How does structural modification of Hexanal derivatives influence their bioactivity and stability?

Answer:

- Phenylmethoxy group substitution: Electron-withdrawing groups (e.g., nitro) enhance antifungal activity but reduce solubility .

- Alkyl chain length: Longer chains (e.g., hexyl vs. methyl) improve membrane permeability but may increase cytotoxicity .

- Stability studies: Accelerated degradation tests (40°C, 75% RH) with HPLC monitoring to identify hydrolytically labile sites (e.g., silyl ethers) .

Basic: What are the key challenges in scaling up Hexanal-based postharvest treatments for commercial fruit varieties?

Answer:

- Formulation stability: Emulsion-based sprays require surfactants to maintain hexanal dispersion .

- Penetration variability: Thick fruit cuticles (e.g., mango) necessitate pretreatment with permeability enhancers (e.g., ethanol) .

- Regulatory compliance: Residue limits must align with FAO/WHO standards for organic compounds .

Advanced: Can computational modeling predict the environmental fate of Hexanal, 4-methyl-6-(phenylmethoxy)-?

Answer:

- QSAR models: Predict biodegradation rates based on octanol-water partition coefficients (LogP) and molecular weight .

- Molecular dynamics (MD): Simulate soil adsorption kinetics, highlighting hydrophobic interactions with organic matter .

- Ecotoxicity assays: Daphnia magna acute toxicity tests validate model predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.